N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine often involves condensation reactions and subsequent catalytic reductions. For instance, Liou, Hsiao, Ishida, Kakimoto, and Imai (2002) detailed the preparation of a related triphenylamine-containing diamine through condensation and reduction processes (Liou et al., 2002). These methods are fundamental for synthesizing such complex aromatic compounds.
Molecular Structure Analysis
The molecular structure of compounds akin to N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine is characterized by a central benzene ring substituted with other phenyl and diphenylamino groups. Meng (2011) analyzed a similar fluorinated tetraphenylbenzidine derivative, revealing a linear centrosymmetric framework, which is likely comparable to the structure of N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (Meng, 2011).
Chemical Reactions and Properties
These compounds typically exhibit stability and reactivity patterns typical of aromatic amine derivatives. Their chemical reactions often involve electrophilic substitution and coupling reactions due to the presence of amine groups. For instance, Low et al. (2004) described the oxidation of a related compound, showing how these structures can be modified chemically (Low et al., 2004).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. They are generally characterized by high thermal stability, as evidenced in the work of Liou and Hsiao (2003), who reported high glass-transition temperatures and thermal degradation points for related polyamides (Liou & Hsiao, 2003).
Scientific Research Applications
Material Science and Engineering
Plastic Scintillators based on Polymethyl Methacrylate (PMMA) incorporate various luminescent dyes to improve their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation exposure. The study by Salimgareeva and Kolesov (2005) explores the use of different luminescent activators and wavelength shifters, such as n-bis-(o-methylstyryl)-benzene and 1,4-di-(5-phenyl-2-oxazolyl)-benzene, highlighting their potential in enhancing the performance of plastic scintillators, which are critical in radiation detection and measurement technologies Salimgareeva & Kolesov, 2005.
Environmental Science
The occurrence and environmental fate of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed by Zuiderveen, Slootweg, and de Boer (2020). This review emphasizes the need for further research on NBFRs due to their increasing application and potential risks, highlighting significant knowledge gaps in their environmental behavior and toxicity. Such insights are crucial for developing safer chemical formulations for fire resistance in consumer products Zuiderveen et al., 2020.
Chemistry and Pharmacology
Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides by Kumar, Kumar, and Khan (2020) showcases the antibacterial potential of Schiff bases of diphenylamine derivatives. This study highlights the antimicrobial activity of synthesized compounds against various bacteria and fungi, underlining the importance of structural modifications in diphenylamine derivatives for enhancing their biological activity. Such research is pivotal for the development of new antimicrobial agents Kumar et al., 2020.
properties
IUPAC Name |
1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZMXHQDXZKNCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449463 | |
Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine | |
CAS RN |
105389-36-4 | |
Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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